An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chlorotoluene
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chlorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorotoluene (also known as o-chlorotoluene) is an aromatic organic compound with the chemical formula C₇H₇Cl.[1] It is a colorless liquid with a characteristic aromatic odor.[2][3] This versatile compound serves as a crucial intermediate and solvent in a wide array of industrial applications, including the synthesis of pharmaceuticals, dyes, agrochemicals, and synthetic rubber.[1][2][4] Its utility in organic synthesis stems from its reactivity, allowing for transformations such as oxidation, nitration, and halogenation.[4] This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-chlorotoluene, complete with experimental protocols for their determination and a visualization of a key synthetic pathway.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of 2-chlorotoluene are summarized in the tables below for ease of reference and comparison.
Table 1: General and Physical Properties of 2-Chlorotoluene
| Property | Value |
| CAS Number | 95-49-8[5] |
| Molecular Formula | C₇H₇Cl[5][6] |
| Molecular Weight | 126.58 g/mol [4][6] |
| Appearance | Colorless liquid[2][5][6] |
| Odor | Aromatic[2][6] |
| Density | 1.083 g/cm³ at 25 °C[6][7] |
| Melting Point | -36.5 °C to -35 °C[5][7] |
| Boiling Point | 157-159 °C[6][7] |
| Flash Point | 43 °C (closed cup)[8] |
| Vapor Pressure | 360 Pa at 20 °C[5] |
| Refractive Index (n20/D) | 1.525[6][7] |
Table 2: Solubility and Partition Coefficient of 2-Chlorotoluene
| Property | Value |
| Solubility in Water | 47 mg/L at 20 °C[5] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, chloroform, acetone, and carbon tetrachloride.[3][9] |
| Log Kow (Octanol-Water Partition Coefficient) | 3.42[5] |
Chemical Reactivity and Synthesis
2-Chlorotoluene undergoes a variety of chemical reactions, making it a valuable intermediate in organic synthesis. The chlorine atom on the aromatic ring and the methyl group can both be sites of reaction.
Key Reactions:
-
Oxidation: The methyl group can be oxidized to a carboxylic acid. For instance, permanganate oxidation of 2-chlorotoluene yields o-chlorobenzoic acid.[6][10]
-
Substitution Reactions: It can react with strong oxidizing and reducing agents, amines, nitrides, and alkali metals. A violent reaction occurs with dimethyl sulfoxide.[10]
-
Cross-Coupling Reactions: 2-Chlorotoluene serves as a precursor in palladium-catalyzed reactions like the Negishi and Buchwald-Hartwig amination reactions, which are instrumental in forming more complex organic molecules.[10]
-
Further Chlorination: Under the influence of a Lewis acid catalyst, 2-chlorotoluene can be further chlorinated to produce dichlorotoluene isomers.[11]
Synthesis:
Industrially, 2-chlorotoluene is primarily produced through the direct chlorination of toluene in the presence of a catalyst. This process yields a mixture of chlorotoluene isomers, which are then separated by fractional distillation.[5][12]
A common laboratory-scale synthesis involves the Sandmeyer reaction, starting from o-toluidine.[12]
Experimental Protocols
The following are detailed methodologies for the determination of key physical and chemical properties of 2-chlorotoluene.
Determination of Boiling Point (Capillary Method)
Objective: To determine the boiling point of 2-chlorotoluene using a Thiele tube or a melting point apparatus with a boiling point attachment.
Apparatus:
-
Thiele tube or melting point apparatus
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (Bunsen burner or heating mantle)
-
Liquid paraffin or silicone oil
Procedure:
-
A small amount of 2-chlorotoluene is placed into the fusion tube.[5]
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.[5]
-
The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer and the bottom of the fusion tube are at the same level.
-
The assembly is placed in a Thiele tube containing liquid paraffin, or into the heating block of a melting point apparatus.[13]
-
The apparatus is heated slowly and uniformly.[5]
-
As the temperature rises, air trapped in the capillary tube will slowly be expelled.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted; this is the boiling point.[5]
-
The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is also recorded as the boiling point.
Determination of Melting Point (for solidified sample)
Objective: To determine the melting point of solidified 2-chlorotoluene. Since 2-chlorotoluene is a liquid at room temperature, this procedure would require prior cooling of the sample until it solidifies.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes
-
Mortar and pestle (if the solid is crystalline)
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
A sample of 2-chlorotoluene is cooled in a cooling bath until it solidifies completely.
-
A small amount of the solidified sample is finely powdered using a mortar and pestle.
-
The powdered solid is packed into a capillary tube to a height of about 3 mm.[1]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature about 10-15°C below the expected melting point, then the heating rate is reduced to about 1-2°C per minute.[14]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[14]
Determination of Density
Objective: To determine the density of 2-chlorotoluene.
Apparatus:
-
Pycnometer or a graduated cylinder
-
Analytical balance
Procedure:
-
The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured using an analytical balance.[15]
-
The pycnometer is filled with 2-chlorotoluene to a calibrated mark.
-
The mass of the pycnometer filled with the liquid is measured.[15]
-
The mass of the 2-chlorotoluene is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Solubility in Water
Objective: To qualitatively and quantitatively determine the solubility of 2-chlorotoluene in water.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Spectrophotometer (for quantitative analysis)
Procedure (Qualitative):
-
Approximately 1 mL of deionized water is placed in a test tube.
-
A few drops of 2-chlorotoluene are added to the test tube.
-
The mixture is vigorously shaken or vortexed for a few minutes.
-
The mixture is allowed to stand and observed for the presence of two distinct layers, indicating low solubility, or a single homogeneous phase, indicating solubility.[16]
Procedure (Quantitative - Shake-Flask Method):
-
An excess amount of 2-chlorotoluene is added to a known volume of water in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is allowed to stand, and the aqueous phase is carefully separated.
-
The concentration of 2-chlorotoluene in the aqueous phase is determined using an appropriate analytical technique, such as gas chromatography or UV-Vis spectrophotometry.
Characterization by Spectroscopic Methods
Objective: To characterize the structure of 2-chlorotoluene using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of liquid 2-chlorotoluene is placed between two salt plates (e.g., NaCl or KBr).
-
Analysis: The IR spectrum is recorded. Key characteristic peaks for 2-chlorotoluene include C-H stretching from the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and the C-Cl stretching. Aromatic C-H stretching typically appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of 2-chlorotoluene is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis: The ¹H NMR spectrum will show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically 7.0-7.6 ppm), and the methyl protons will appear as a singlet in the aliphatic region (around 2.3 ppm).[18]
-
¹³C NMR Analysis: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Mass Spectrometry (MS):
-
Sample Introduction: A small amount of 2-chlorotoluene is introduced into the mass spectrometer, often via a gas chromatograph for separation from any impurities.
-
Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 2-chlorotoluene (m/z 126). An M+2 peak with approximately one-third the intensity of the M⁺ peak will also be observed due to the natural abundance of the ³⁷Cl isotope, which is characteristic of a monochlorinated compound.
Conclusion
2-Chlorotoluene is a cornerstone of the chemical industry, with a well-defined set of physical and chemical properties that make it suitable for a multitude of applications. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these properties and the methods for their verification is essential for ensuring the quality, consistency, and success of their work. The data and protocols presented in this guide offer a comprehensive resource for the effective utilization of 2-chlorotoluene in a laboratory and industrial setting.
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